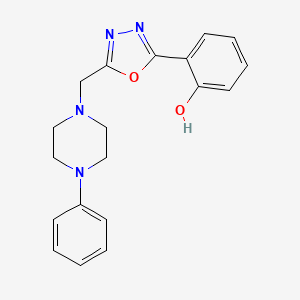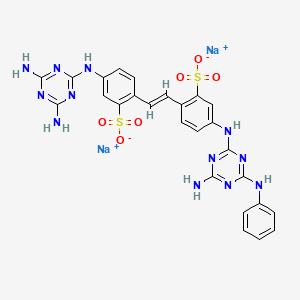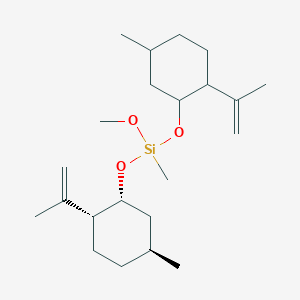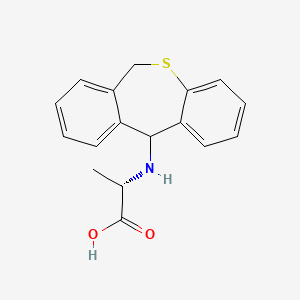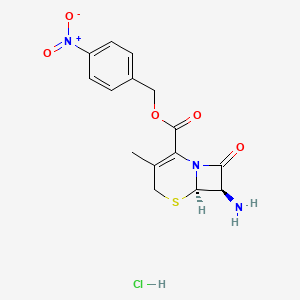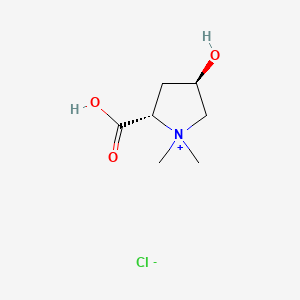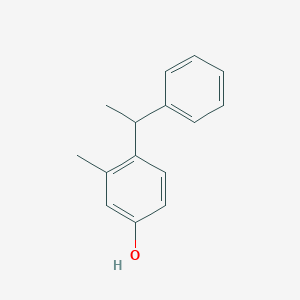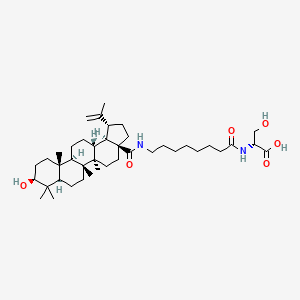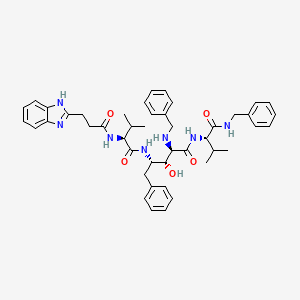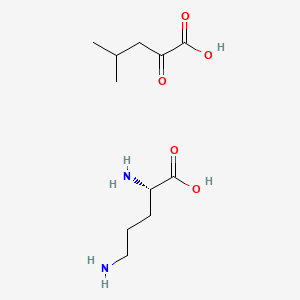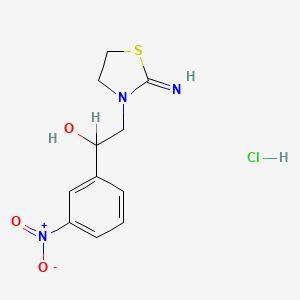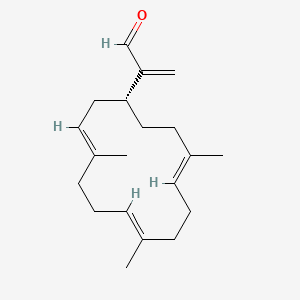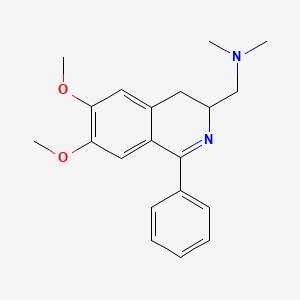
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are widely distributed in nature and have diverse biological activities
Métodos De Preparación
The synthesis of 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound via the Pomeranz–Fritsch–Bobbitt cyclization .
Análisis De Reacciones Químicas
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi for cyclization and methanesulfonic acid for Fischer indole synthesis . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of natural products and synthetic pharmaceuticals. Additionally, it has been evaluated for its potential as an influenza virus polymerase acidic endonuclease domain inhibitor and as a peripheral catechol-O-methyltransferase inhibitor for the treatment of Parkinson’s disease .
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine involves its interaction with specific molecular targets and pathways. For example, as a catechol-O-methyltransferase inhibitor, it prevents the breakdown of catecholamines, thereby increasing their availability in the brain and improving symptoms of Parkinson’s disease .
Comparación Con Compuestos Similares
Similar compounds to 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine include other isoquinoline derivatives such as 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid and 6,7-dimethoxy-1-(3,4,5-trimethoxy-benzyl)-3,4-dihydro-isoquinoline . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
83658-18-8 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C20H24N2O2/c1-22(2)13-16-10-15-11-18(23-3)19(24-4)12-17(15)20(21-16)14-8-6-5-7-9-14/h5-9,11-12,16H,10,13H2,1-4H3 |
Clave InChI |
SKMYOYDFGSNIFF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


